molecular formula C8H7FN2O B1442074 5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190315-95-7

5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1442074
M. Wt: 166.15 g/mol
InChI Key: OKQHEBFJXCNXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a small molecule . It is a derivative of 1H-pyrrolo[2,3-b]pyridine . This compound has been shown to have potent activities against FGFR1, 2, and 3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has been conducted on the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, which are obtained through oxidation of tosylhydrazones. These tricyclic heterocycles were yielded in good conditions, highlighting a method for creating fused heterocycles from simpler pyrrole derivatives (H. A. A. El-Nabi, 2004).

Docking and QSAR Studies for Kinase Inhibitors

Another application involves docking and QSAR studies on derivatives of 1H-pyrrolo[2,3-b]pyridin-4-yloxy compounds as c-Met kinase inhibitors. This research helps understand the molecular features contributing to inhibitory activity and predict the biological activities of these inhibitors, offering insights into their potential therapeutic applications (Julio Caballero et al., 2011).

Fluorescent Chemosensor for Iron Ions

New 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores were synthesized for high selectivity sensing of Fe3+/Fe2+ cations. These compounds demonstrate potential for bioimaging applications, especially in detecting iron ions within living cells, showcasing the versatility of pyrrolopyridine derivatives in developing new diagnostic tools (Pampa Maity et al., 2018).

Synthesis of Pharmaceutical Intermediates

A practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate, highlights the significance of pyrrolopyridine derivatives in drug development. This process involved a regioselective chlorination and coupling of building blocks, demonstrating the compound's relevance in the pharmaceutical industry (Xin Wang et al., 2006).

Radiopharmaceutical Applications

[18F]MK-6240, a novel radiopharmaceutical for detecting human neurofibrillary tangles, is synthesized using fluorine-18-labelled pyrrolopyridine derivatives. This compound is critical for positron emission tomography (PET) imaging studies, aiding in the diagnosis and understanding of neurodegenerative diseases (T. Collier et al., 2017).

Future Directions

The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, is ongoing. These compounds are being developed as potential inhibitors of FGFR, which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

properties

IUPAC Name

5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-12-8-6(9)4-5-2-3-10-7(5)11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQHEBFJXCNXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC2=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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